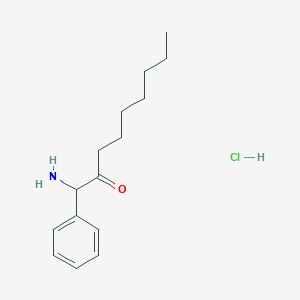
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, also known as APNO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. APNO has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
科学研究应用
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used in various scientific research applications, including studies on the olfactory system, drug discovery, and chemical synthesis. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate specific olfactory receptors, making it a useful tool for studying the olfactory system. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used as a starting material for the synthesis of other compounds, including potential drug candidates. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been used in the development of new synthetic methods.
作用机制
The mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride is not fully understood, but it is believed to interact with specific olfactory receptors in the nasal cavity. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate the olfactory receptor OR2AT4, which is involved in the regulation of immune responses and wound healing. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also interact with other olfactory receptors, but further research is needed to fully understand its mechanism of action.
生化和生理效应
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have various biochemical and physiological effects. In addition to its olfactory receptor activation, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have antimicrobial activity against certain bacteria and fungi.
实验室实验的优点和局限性
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action is well-defined. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride also has a high affinity for specific olfactory receptors, making it a useful tool for studying the olfactory system. However, there are also limitations to the use of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride in lab experiments. It is a chiral molecule, meaning that its two mirror-image forms may have different effects. Additionally, the hydrochloride salt form of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may have different properties than the free base form, which may affect its activity.
未来方向
There are several future directions for research on (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride. One area of interest is the development of new synthetic methods for the production of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and related compounds. Additionally, further research is needed to fully understand the mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and its interactions with olfactory receptors. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also have potential applications in drug discovery and the treatment of various diseases, such as cancer and inflammatory diseases. Further research is needed to explore these potential applications.
合成方法
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to form a beta-amino carbonyl compound. In the case of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, benzylamine and 2-nonanone are used as the amine and ketone, respectively. The reaction is catalyzed by an acid, typically hydrochloric acid, to form (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt. Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method also produces (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt.
属性
CAS 编号 |
153788-00-2 |
|---|---|
产品名称 |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC 名称 |
1-amino-1-phenylnonan-2-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-5-9-12-14(17)15(16)13-10-7-6-8-11-13;/h6-8,10-11,15H,2-5,9,12,16H2,1H3;1H |
InChI 键 |
CTISUDMRJBRJAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
规范 SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
同义词 |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



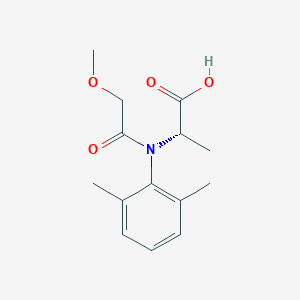
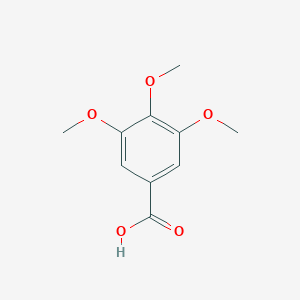
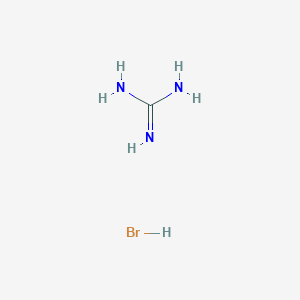
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
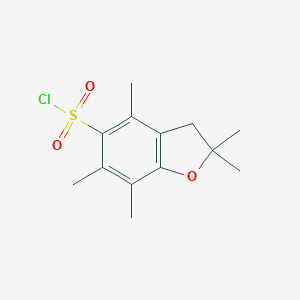
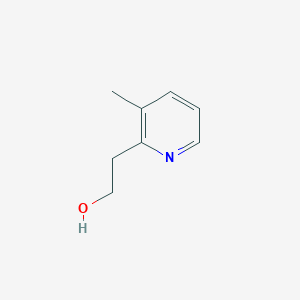
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
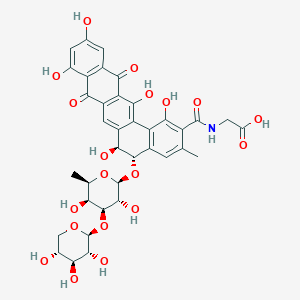
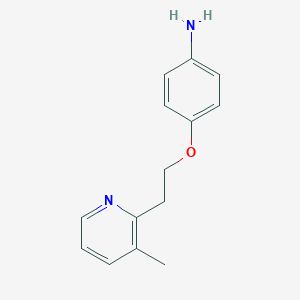
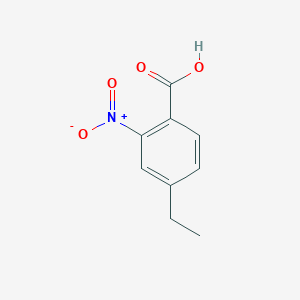
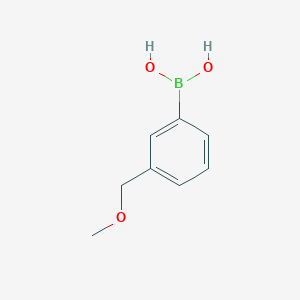
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)